alpha-(2-(Dimethylamino)ethyl)-4-biphenylmethanol hydrochloride
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Overview
Description
Alpha-(2-(Dimethylamino)ethyl)-4-biphenylmethanol hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a dimethylamino group attached to an ethyl chain, which is further connected to a biphenylmethanol structure. The hydrochloride form enhances its solubility in water, making it suitable for various experimental and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-(Dimethylamino)ethyl)-4-biphenylmethanol hydrochloride typically involves the following steps:
Formation of the Biphenylmethanol Core: This can be achieved through the Grignard reaction, where phenylmagnesium bromide reacts with benzophenone to form 4-biphenylmethanol.
Introduction of the Dimethylaminoethyl Group: The biphenylmethanol is then reacted with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This step involves nucleophilic substitution, where the hydroxyl group of the biphenylmethanol is replaced by the dimethylaminoethyl group.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the reaction mixture to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the Grignard reaction and subsequent nucleophilic substitution.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxides.
Reduction: Reduction reactions can target the biphenylmethanol core, converting it to biphenylmethane.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: N-oxides of the dimethylamino group.
Reduction: Biphenylmethane derivatives.
Substitution: Various substituted biphenylmethanol derivatives.
Scientific Research Applications
Alpha-(2-(Dimethylamino)ethyl)-4-biphenylmethanol hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of alpha-(2-(Dimethylamino)ethyl)-4-biphenylmethanol hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. The biphenylmethanol core can also participate in hydrophobic interactions, influencing the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dimetindene: Another compound with a similar dimethylaminoethyl group but different core structure.
Diphenhydramine: Contains a similar biphenylmethanol core but different substituents.
Chlorpheniramine: Shares the dimethylamino group but has a different aromatic core.
Uniqueness
Alpha-(2-(Dimethylamino)ethyl)-4-biphenylmethanol hydrochloride is unique due to its specific combination of the dimethylaminoethyl group and the biphenylmethanol core. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
50910-17-3 |
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Molecular Formula |
C17H22ClNO |
Molecular Weight |
291.8 g/mol |
IUPAC Name |
[3-hydroxy-3-(4-phenylphenyl)propyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C17H21NO.ClH/c1-18(2)13-12-17(19)16-10-8-15(9-11-16)14-6-4-3-5-7-14;/h3-11,17,19H,12-13H2,1-2H3;1H |
InChI Key |
YEZFJVSAKVXORX-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCC(C1=CC=C(C=C1)C2=CC=CC=C2)O.[Cl-] |
Origin of Product |
United States |
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